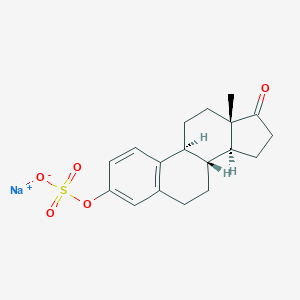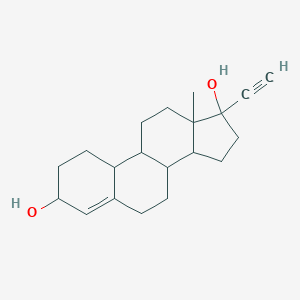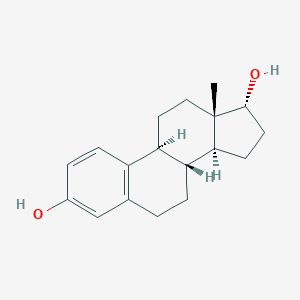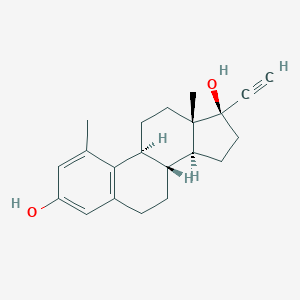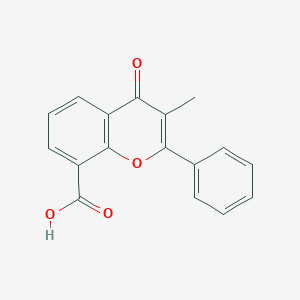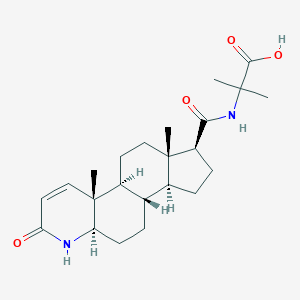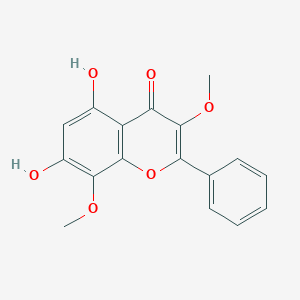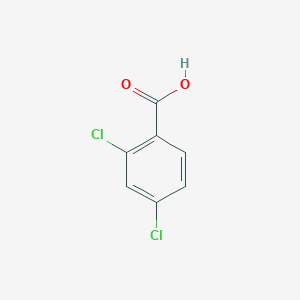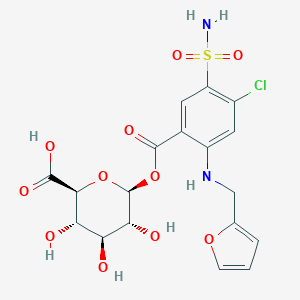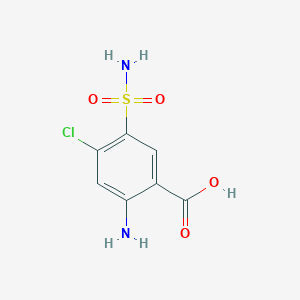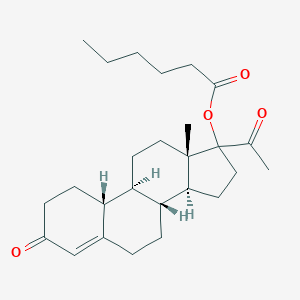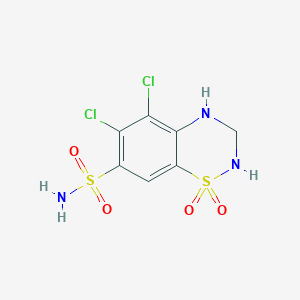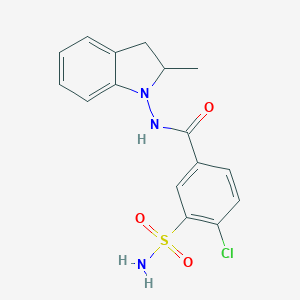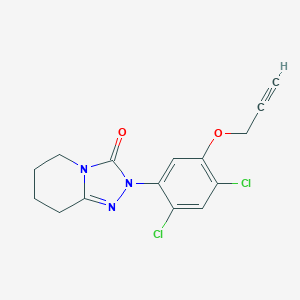
阿扎芬啶
描述
Azafenidin is a triazolopyridine that is 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one which is substituted at position 2 by a 2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl group. A protoporphyrinogen oxidase inhibitor, it is used as a herbicide to control weeds in fruit crops such as pineapple, citrus, melons, and grapes. Not approved for use within the European Union. It has a role as an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor. It is a triazolopyridine, a terminal acetylenic compound and a dichlorobenzene.
科学研究应用
甘蔗种植中的除草
阿扎芬啶,通常与六嗪酮联合使用,已被发现对甘蔗种植中的杂草具有选择性和有效性 . 该除草剂可以在雨季的初期和晚期后出苗阶段施用 . 然而,值得注意的是,除草剂在晚期后出苗时往往会对甘蔗造成更大的损害 .
桉树除草
阿扎芬啶也已用于桉树除草 . 当以 500 g a.i. 的剂量在出苗前条件下施用时 ha-1 或更高,阿扎芬啶已被发现对几种类型的杂草有效,包括地毯草、鸭跖草、巴西蟛蜞菊和山羊豆 . 该除草剂的效果可以在施用后持续长达 180 天 .
冷季和暖季幼苗杂草的防治
阿扎芬啶,代码名为 DPX-R6447,已被评估用于甘蔗中冷季和暖季幼苗杂草的出苗前防治 . 在种植时以 0.56 至 1.12 kg ai/ha 的剂量施用,阿扎芬啶对多种冷季杂草提供了良好到极佳的防治效果 .
作用机制
Target of Action
Azafenidin, a triazolinone herbicide, primarily targets broad-leaved weeds and grasses . Its main biochemical target is the enzyme protoporphyrinogen oxidase (PPO) . PPO plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .
Mode of Action
Azafenidin acts by inhibiting the activity of PPO . This inhibition disrupts the biosynthesis of chlorophyll and heme, leading to the accumulation of protoporphyrin IX, a photosensitizer . When exposed to light, this photosensitizer produces reactive oxygen species that cause lipid peroxidation and cell membrane damage, ultimately leading to plant death .
Biochemical Pathways
The primary biochemical pathway affected by Azafenidin is the heme and chlorophyll biosynthesis pathway . By inhibiting PPO, Azafenidin prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, disrupting the production of chlorophyll and heme . This disruption affects the plant’s ability to perform photosynthesis and produce energy, leading to plant death .
Pharmacokinetics
Azafenidin exhibits low solubility and is semi-volatile .
Result of Action
The action of Azafenidin at the molecular and cellular level results in the disruption of chlorophyll and heme biosynthesis, leading to the death of the plant . The accumulation of protoporphyrin IX causes the production of reactive oxygen species, leading to lipid peroxidation and cell membrane damage . This results in the effective control of broad-leaved weeds and grasses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Azafenidin. Its efficacy can be affected by factors such as soil type, moisture levels, and temperature . For instance, Azafenidin is moderately persistent in soil, suggesting that it may be more effective in environments with certain soil types .
生化分析
Biochemical Properties
Azafenidin interacts with various biomolecules in its role as a herbicide. It functions as a protoporphyrinogen oxidase inhibitor . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, and its inhibition disrupts these processes, leading to the death of the plant .
Cellular Effects
Azafenidin’s primary cellular effect is the disruption of chlorophyll and heme biosynthesis, which are vital for plant growth and survival . This disruption occurs due to the inhibition of the enzyme protoporphyrinogen oxidase
Molecular Mechanism
Azafenidin exerts its effects at the molecular level primarily through the inhibition of the enzyme protoporphyrinogen oxidase . This enzyme is crucial in the biosynthetic pathway of chlorophyll and heme. By inhibiting this enzyme, Azafenidin disrupts these pathways, leading to the death of the plant .
Temporal Effects in Laboratory Settings
It is known that Azafenidin is semi-volatile and moderately persistent in soil . It does not persist in water in daylight conditions
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of Azafenidin dosage in animal models. It is known that Azafenidin is not highly toxic to mammals
Metabolic Pathways
Azafenidin is involved in the metabolic pathway of chlorophyll and heme biosynthesis, where it acts as an inhibitor of the enzyme protoporphyrinogen oxidase
Transport and Distribution
It is known that Azafenidin is semi-volatile and can be moderately mobile in the environment
Subcellular Localization
Given its role as a protoporphyrinogen oxidase inhibitor, it is likely to be localized in the chloroplasts where this enzyme is found
属性
IUPAC Name |
2-(2,4-dichloro-5-prop-2-ynoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-2-7-22-13-9-12(10(16)8-11(13)17)20-15(21)19-6-4-3-5-14(19)18-20/h1,8-9H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEMATDHVZOBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034205 | |
| Record name | Azafenidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68049-83-2 | |
| Record name | Azafenidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68049-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azafenidin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068049832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azafenidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dichloro-5-prop-2-ynyloxyphenyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one;azafenidin (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZAFENIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQK9668H5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

